Rhodblock 6
Overview
Description
Mechanism of Action
Target of Action
Rhodblock 6, also known as N-(1H-indazol-5-yl)cyclobutanecarboxamide, primarily targets the Rho kinase (ROCK) . ROCK is a key regulator of cell division and other processes that involve the cytoskeleton, such as cell migration, contraction, and adhesion .
Mode of Action
This compound acts as an inhibitor of ROCK . It suppresses the localization of phosphorylated myosin regulatory light chain (MRLC) , a downstream effector of the Rho pathway. This inhibition disrupts the normal functioning of the Rho pathway, leading to changes in cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Rho pathway . This pathway is involved in various cellular processes, including cytokinesis, the final step of cell division . By inhibiting ROCK, this compound disrupts the Rho pathway, affecting the localization of phosphorylated MRLC and potentially altering cell division and other cytoskeleton-related processes .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The inhibition of ROCK by this compound leads to the suppression of phosphorylated MRLC localization . In human HeLa cells, this compound has been shown to cause active fiber disruption . These changes at the molecular and cellular level can affect cell division and other cytoskeleton-related processes.
Action Environment
It is worth noting that this compound is stable at room temperature , suggesting that it may be resistant to some environmental variations
Biochemical Analysis
Biochemical Properties
Rhodblock 6 plays a significant role in biochemical reactions by inhibiting the Rho kinase (ROCK) pathway . It interacts with the myosin regulatory light chain (MRLC), suppressing its phosphorylation . This interaction is crucial in the regulation of various cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits the activity of ROCK, which is involved in various cellular functions such as cell migration, contraction, and adhesion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a ROCK inhibitor, this compound suppresses the phosphorylation of MRLC, thereby exerting its effects at the molecular level .
Metabolic Pathways
Chemical Reactions Analysis
Rhodblock 6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Rhodblock 6 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of the Rho Kinase pathway, which is involved in various cellular processes . In medicine, clinical trials have shown promising results, with the compound demonstrating antitumor activity in patients with advanced solid tumors .
Comparison with Similar Compounds
Rhodblock 6 can be compared with other similar compounds, such as indazole- and indole-5-carboxamides. These compounds also exhibit biological activity and have been studied for their potential therapeutic applications. this compound is unique due to its specific molecular structure and its ability to inhibit the Rho Kinase pathway .
List of Similar Compounds::- Indazole-5-carboxamide
- Indole-5-carboxamide
- (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine
Properties
IUPAC Name |
N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(8-2-1-3-8)14-10-4-5-11-9(6-10)7-13-15-11/h4-8H,1-3H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXOQKXBIPBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424250 | |
Record name | N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199037 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
886625-06-5 | |
Record name | N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodblock 6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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